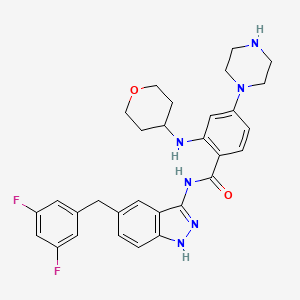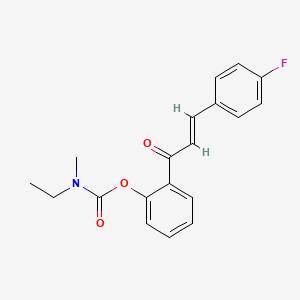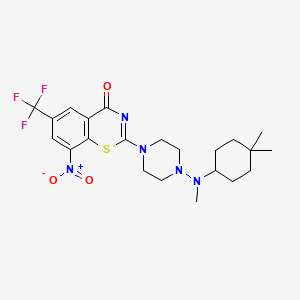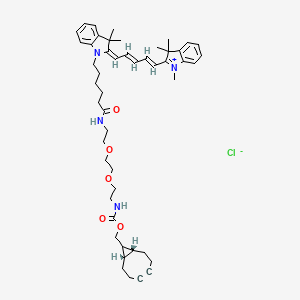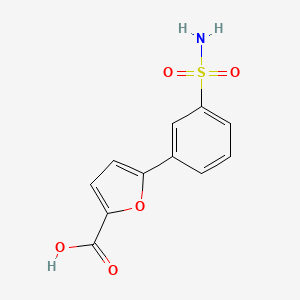
5-(3-sulfamoylphenyl)furan-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-sulfamoylphenyl)furan-2-carboxylic acid: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a furan ring substituted with a carboxylic acid group at the 2-position and a 3-sulfamoylphenyl group at the 5-position. The presence of both the carboxylic acid and sulfamoyl groups imparts unique chemical properties to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-sulfamoylphenyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxyfuran or furfural.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of furfural to furan-2-carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Attachment of the 3-Sulfamoylphenyl Group: The 3-sulfamoylphenyl group can be introduced through a coupling reaction between furan-2-carboxylic acid and 3-aminobenzenesulfonamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for efficient mixing and heat transfer, as well as purification techniques like recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The sulfamoyl group can participate in substitution reactions, where the sulfonamide moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Catalysts: DMAP, pyridine.
Major Products:
Oxidation Products: Furan-2,5-dicarboxylic acid, 5-hydroxyfuran-2-carboxylic acid.
Reduction Products: 5-(3-sulfamoylphenyl)furan-2-methanol, 5-(3-sulfamoylphenyl)furan-2-aldehyde.
Substitution Products: Various derivatives with modified sulfonamide groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamide groups.
Industry:
Polymer Production: The compound can be used as a monomer or additive in the production of high-performance polymers.
Coatings and Adhesives: Its chemical properties make it suitable for use in specialty coatings and adhesives with enhanced durability and resistance.
Mécanisme D'action
The mechanism of action of 5-(3-sulfamoylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in similar interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
3-Furoic Acid: Similar to 2-furoic acid but with the carboxylic acid group at the 3-position.
5-Methyl-2-Furoic Acid: A furan derivative with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups at both the 2- and 5-positions.
Uniqueness: 5-(3-sulfamoylphenyl)furan-2-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
773869-38-8 |
|---|---|
Formule moléculaire |
C11H9NO5S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
5-(3-sulfamoylphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16) |
Clé InChI |
GPOLQEMETAGELB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


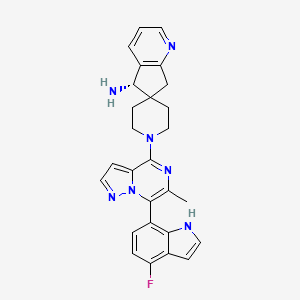
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)


![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)


